molecular formula C14H17NO3 B555866 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline CAS No. 16357-59-8

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Cat. No. B555866
CAS RN: 16357-59-8
M. Wt: 247.29 g/mol
InChI Key: GKQLYSROISKDLL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) is a stable and readily available reagent used to prepare amides and peptides in high yields . It is soluble in an aqueous medium containing organic solvents but insoluble in water . EEDQ is an irreversible membrane-bound receptor antagonist and is used in synthetic chemistry, discovery, and process R&D .


Synthesis Analysis

EEDQ is a well-known reagent that allows the coupling of carboxylic acids with amines or alcohols to afford peptides and amides . It is also used as a coupling agent in peptide synthesis .


Molecular Structure Analysis

The structure of EEDQ was determined by direct methods from four-circle diffractometer data. Crystals of EEDQ are monoclinic, space group P 2 1 / n, with Z = 4 in a unit cell of dimensions a = 12.608 (2), b = 7.644 (1), c = 13.374 (2)Å, β= 99.06 (2)° .


Chemical Reactions Analysis

EEDQ is known to react with the Mg2±ATP catalytic sites of mitochondrial and bacterial F1-ATPases . Hydrolysis of EEDQ occurs via the reaction of the protonated species with HO or HO .


Physical And Chemical Properties Analysis

EEDQ is a low melting point waxy solid; insoluble in water but highly soluble in common organic solvents like acetonitrile dichloromethane, dimethylformamide, and tetrahydrofuran . It has a melting point of 66–67°C and a boiling point of 125–128°C/0.1 mmHg .

Scientific Research Applications

Synthesis of β-lactams

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, also known as N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is used as a reagent in the synthesis of β-lactams. This process involves a [2+2] ketene–imine cycloaddition, known as the Staudinger reaction. The method is noted for its simplicity, cleanliness, and high yield of products (Zavar, Zarei, & Saraei, 2016).

Synthesis of Penicillins

EEDQ is used as a coupling reagent in the synthesis of potassium penicilliantes. This method leverages EEDQ for attaching sterically unhindered acids to the potassium salt of 6-aminopenicillanic acid, yielding excellent results and illustrating the reagent's convenience (Voldeng, Fifer, & Brown, 1979).

Synthesis of ACTH Fragments

EEDQ is also utilized in the synthesis of intermediate compounds and the entire fragment 20–24 of the sequence of Adrenocorticotropic Hormone (ACTH). The products are characterized by their chromatographic mobilities, angles of optical rotation, melting points, and 13C NMR spectra, demonstrating EEDQ's versatility in peptide synthesis (Antonov et al., 2004).

Sensor Development

EEDQ has been found to be a suitable ionophore for the development of a highly selective samarium (Sm)(III) membrane sensor. In this application, EEDQ is incorporated into Polyvinyl Chloride (PVC)–based membranes, demonstrating its utility in sensor technology (Naddaf & Zamani, 2009).

Organic-Inorganic Hybrids

EEDQ serves as an effective coupling agent in the synthesis of a variety of post-functionalized polyoxomolybdate (POM) hybrids. This application highlights EEDQ's role in the construction of organic-inorganic hybrids, contributing to the field of materials science (Yang et al., 2018).

Protein Coupling to Polymers

EEDQ is used in a mild method for covalently coupling enzymes to COOH group-bearing insoluble polymers. This method emphasizes the role of EEDQ in biochemistry, particularly in enzyme immobilization and protein chemistry (Sundaram, 1974).

Synthesis of Acylamino Acid Anilides

EEDQ is effective in coupling acyl-L-amino acids with aniline and p-nitroaniline, which is significant in the synthesis of anilides and p-nitroanilides. This application showcases EEDQ's role in the synthesis of specific organic compounds (Chen & Benoiton, 1978).

Safety And Hazards

EEDQ is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

EEDQ is used in synthetic chemistry, discovery, and process R&D . It is also a highly specific reagent for carboxyl groups . A new mechanism for the reaction of EEDQ as a reagent to promote peptide synthesis has been suggested .

properties

IUPAC Name

ethyl 2-ethoxy-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQLYSROISKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871969
Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name EEDQ
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Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

CAS RN

16357-59-8
Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Record name EEDQ
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Record name EEDQ
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Record name 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester
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Record name 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline
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Record name Ethyl N-(2-ethoxy-1,2-dihydroquinoline)carboxylate
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Record name 2-ETHOXY-1-ETHOXYCARBONYL-1,2-DIHYDROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
629
Citations
DJ Cremin, AF Hegarty, MJ Begley - Journal of the Chemical Society …, 1980 - pubs.rsc.org
Hydrolysis of the title compound (1) occurs via reaction of the protonated species (16) with H2O or HO–. The high basicity of (1)[pKa of (1H+) is 4.22], which is necessary for high …
Number of citations: 8 pubs.rsc.org
HG LÖFFLER, F SCHNEIDER - 1987 - degruyter.com
Aminoacylase is inactivated by 2-ethoxy-1-(ethoxy carbony 1)-1, 2-dihy droquinoline (EEDQ), a specific carboxyl reagent; inactivation is pH-dependent. The inhibition kinetics were of …
Number of citations: 17 www.degruyter.com
AA Antonov, EP Krysin, VN Karel'skii… - Chemistry of Natural …, 1983 - Springer
Using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline as condensing agent, synthesis of intermediate compounds and of the whole fragment 20–24 of the sequence of ACTH has been …
Number of citations: 1 link.springer.com
MH Hyun, MH Kang, SC Han - Tetrahedron letters, 1999 - Elsevier
EEDQ has been utilized as a convenient reagent for the selective protection of the hydroxy group of 2-hydroxycar☐ylic acids. In the presence of an appropriate amine nucleophile, …
Number of citations: 25 www.sciencedirect.com
E Naddaf, HA Zamani - Analytical letters, 2009 - Taylor & Francis
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EED) was found to be a suitable neutral ionophore for the preparation of a highly selective samarium (Sm)(III) membrane sensor. Poly …
Number of citations: 42 www.tandfonline.com
EA Stepnova, VE Tikhonov, TA Babushkina… - Mendeleev …, 2006 - infona.pl
Unexpected reaction of chitosan with 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline × Close The Infona portal uses cookies, ie strings of text saved by a browser on the user's device. The …
Number of citations: 6 www.infona.pl
S Zavar, M Zarei, M Saraei - Synthetic Communications, 2016 - Taylor & Francis
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been used as an efficient and convenient reagent for the one-pot synthesis of β -lactams by [2+2] ketene–imine …
Number of citations: 8 www.tandfonline.com
JC Gesquière - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 16357‐59‐8 ] C 14 H 17 NO 3 (MW 247.29) InChI = 1S/C14H17NO3/c1‐3‐17‐13‐10‐9‐11‐7‐5‐6‐8‐12(11)15(13)14(16)18‐4‐2/h5‐10,13H,3‐4H2,1‐2H3 InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
EA Stepnova, VE Tikhonov, TA Babushkina… - European Polymer …, 2007 - Elsevier
Regioselective quaternization of chitosan and its amphiphilic derivatives has been carried out by means of reaction with betaine in the presence of the coupling reagent 2-ethoxy-1-…
Number of citations: 85 www.sciencedirect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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